
4-(二氟甲氧基)-5-氟-2-(1H-1,2,4-三唑-1-基)苯胺
描述
The compound you’re asking about seems to be a derivative of 1,2,4-triazole. 1,2,4-Triazole derivatives have been synthesized and evaluated for their anticancer activities . These compounds have shown potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structures of 1,2,4-triazole derivatives were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in the literature .科学研究应用
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Inhibition of Cell Proliferation
Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that 4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline could be used in the development of drugs that inhibit cell proliferation.
Selective Cytotoxicity
The most potent compounds not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This indicates that these compounds could be used to develop drugs with selective cytotoxicity, which is a desirable property in cancer treatment.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of nineteen novel 1,2,4-triazole derivatives . These derivatives were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Potential Aromatase Inhibitors
Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This suggests that these compounds could potentially be used as aromatase inhibitors, which are a class of drugs often used in the treatment of breast cancer.
Development of More Effective Anticancer Agents
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The 1,2,4-triazole ring, which is present in 4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-5-1-6(13)7(16-4-14-3-15-16)2-8(5)17-9(11)12/h1-4,9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVBRNBBUEQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468729.png)
![1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468731.png)
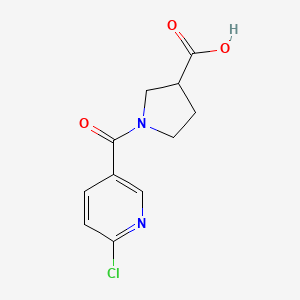
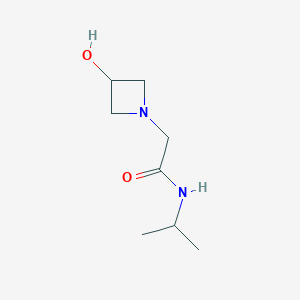
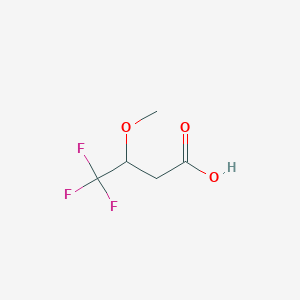
![1-[(2-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468735.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468737.png)
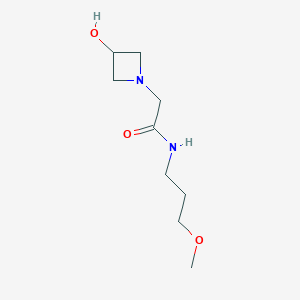
![1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468744.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468745.png)
![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol](/img/structure/B1468748.png)
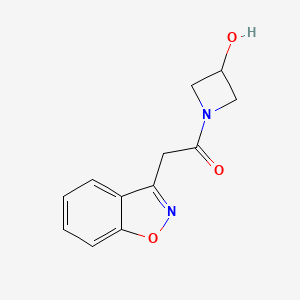
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)